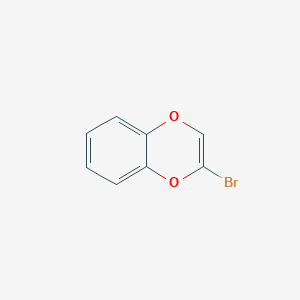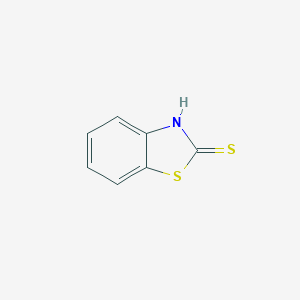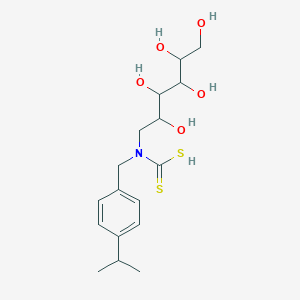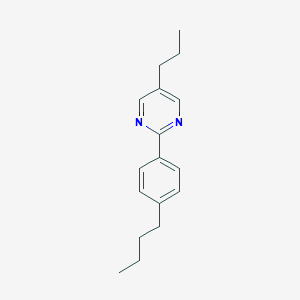
2-(4-Butylphenyl)-5-propylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Butylphenyl)-5-propylpyrimidine, also known as BPP, is a pyrimidine derivative that has gained attention in scientific research due to its potential therapeutic applications. BPP has been studied for its effects on various physiological and biochemical processes, including its ability to modulate ion channels and its potential anti-inflammatory properties. In
Aplicaciones Científicas De Investigación
2-(4-Butylphenyl)-5-propylpyrimidine has been studied for its potential therapeutic applications in various fields, including neurology, cardiology, and immunology. In neurology, 2-(4-Butylphenyl)-5-propylpyrimidine has been shown to modulate ion channels and improve cognitive function in animal models. In cardiology, 2-(4-Butylphenyl)-5-propylpyrimidine has been studied for its potential antiarrhythmic effects. In immunology, 2-(4-Butylphenyl)-5-propylpyrimidine has been shown to have anti-inflammatory properties and may have potential applications in the treatment of autoimmune diseases.
Mecanismo De Acción
2-(4-Butylphenyl)-5-propylpyrimidine is believed to modulate ion channels, particularly the voltage-gated sodium channel, by binding to the channel's inactivation gate. This binding stabilizes the channel in a closed state, reducing the influx of sodium ions and decreasing neuronal excitability. 2-(4-Butylphenyl)-5-propylpyrimidine has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, by modulating the NF-kappaB signaling pathway.
Efectos Bioquímicos Y Fisiológicos
2-(4-Butylphenyl)-5-propylpyrimidine has been shown to have a variety of biochemical and physiological effects, including reducing neuronal excitability, improving cognitive function, and reducing inflammation. 2-(4-Butylphenyl)-5-propylpyrimidine has also been shown to have antiarrhythmic effects by prolonging the refractory period of cardiac myocytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-Butylphenyl)-5-propylpyrimidine in lab experiments is its specificity for the voltage-gated sodium channel, which allows for targeted modulation of neuronal excitability. However, 2-(4-Butylphenyl)-5-propylpyrimidine's effects on other ion channels and receptors are not well understood, which may limit its use in certain experiments. Additionally, 2-(4-Butylphenyl)-5-propylpyrimidine's low solubility in water may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-(4-Butylphenyl)-5-propylpyrimidine. One area of interest is the development of more efficient synthesis methods to improve the yield of 2-(4-Butylphenyl)-5-propylpyrimidine. Additionally, further studies are needed to understand 2-(4-Butylphenyl)-5-propylpyrimidine's effects on other ion channels and receptors. 2-(4-Butylphenyl)-5-propylpyrimidine's potential therapeutic applications in the treatment of autoimmune diseases and other inflammatory conditions also warrant further investigation. Finally, research on the long-term effects of 2-(4-Butylphenyl)-5-propylpyrimidine on neuronal and cardiac function is needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-(4-Butylphenyl)-5-propylpyrimidine involves several steps, including the reaction of 4-butylbenzaldehyde with ethyl acetoacetate to form 4-butyl-2,4-dihydroxy-3-oxobutanoic acid ethyl ester. This compound is then reacted with urea and ammonium acetate to form 2-(4-Butylphenyl)-5-propylpyrimidine. The yield of 2-(4-Butylphenyl)-5-propylpyrimidine can be improved by using different solvents and reaction conditions.
Propiedades
Número CAS |
123740-94-3 |
|---|---|
Nombre del producto |
2-(4-Butylphenyl)-5-propylpyrimidine |
Fórmula molecular |
C17H22N2 |
Peso molecular |
254.37 g/mol |
Nombre IUPAC |
2-(4-butylphenyl)-5-propylpyrimidine |
InChI |
InChI=1S/C17H22N2/c1-3-5-7-14-8-10-16(11-9-14)17-18-12-15(6-4-2)13-19-17/h8-13H,3-7H2,1-2H3 |
Clave InChI |
OJTZWJNIJQJOEW-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)C2=NC=C(C=N2)CCC |
SMILES canónico |
CCCCC1=CC=C(C=C1)C2=NC=C(C=N2)CCC |
Sinónimos |
2-(4-Butylphenyl)-5-propylpyrimidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



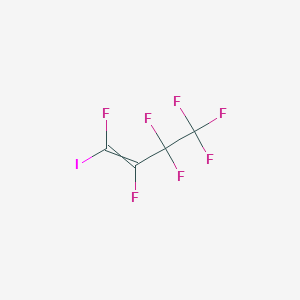
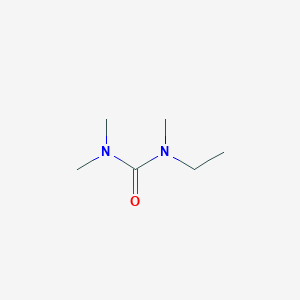
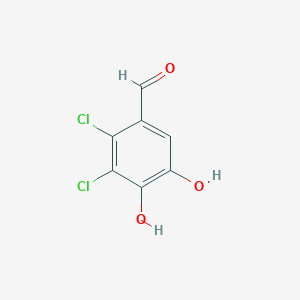
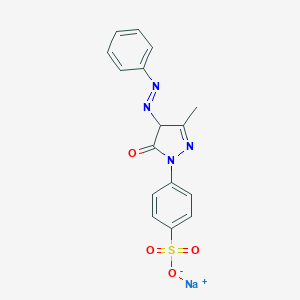
![[(4-Chlorobenzyl)sulfonyl]acetic acid](/img/structure/B37656.png)
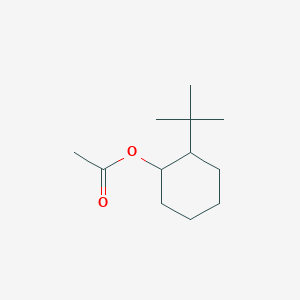
![Azane;6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-5-(6-carboxy-3,4,5-trisulfooxyoxan-2-yl)oxy-3,4-disulfooxyoxane-2-carboxylic acid](/img/structure/B37664.png)
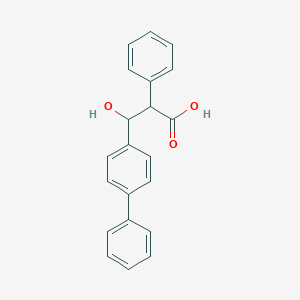
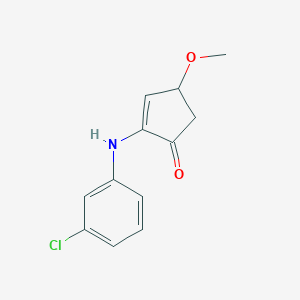
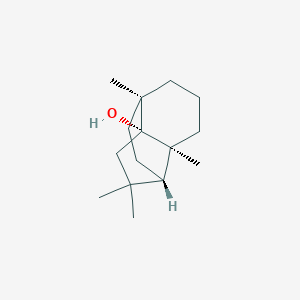
![(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine](/img/structure/B37672.png)
